molecular formula CHCoFeO4+ B15163245 cobalt(2+);iron(2+);carbonate;hydroxide CAS No. 144972-88-3

cobalt(2+);iron(2+);carbonate;hydroxide

Cat. No.: B15163245
CAS No.: 144972-88-3
M. Wt: 191.79 g/mol
InChI Key: MYRJPMMFCARPLB-UHFFFAOYSA-K
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Description

The compound "cobalt(2+); iron(2+); carbonate; hydroxide" represents a mixed transition metal carbonate hydroxide, likely structured as a layered double hydroxide (LDH) with Co²⁺ and Fe²⁺ in the cationic layers and carbonate (CO₃²⁻) and hydroxide (OH⁻) as interlayer anions. Such materials are synthesized via co-precipitation or hydrothermal methods and are of interest for their catalytic, energy storage, and environmental remediation applications . Their redox-active metal centers and layered architecture enable unique ion-exchange and electronic properties.

Properties

CAS No.

144972-88-3

Molecular Formula

CHCoFeO4+

Molecular Weight

191.79 g/mol

IUPAC Name

cobalt(2+);iron(2+);carbonate;hydroxide

InChI

InChI=1S/CH2O3.Co.Fe.H2O/c2-1(3)4;;;/h(H2,2,3,4);;;1H2/q;2*+2;/p-3

InChI Key

MYRJPMMFCARPLB-UHFFFAOYSA-K

Canonical SMILES

C(=O)([O-])[O-].[OH-].[Fe+2].[Co+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cobalt(2+);iron(2+);carbonate;hydroxide can be achieved through various methods, including coprecipitation and hydrothermal synthesis. In the coprecipitation method, aqueous solutions of cobalt and iron salts are mixed with a carbonate source, such as sodium carbonate, under controlled pH conditions. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound.

Hydrothermal synthesis involves the reaction of cobalt and iron salts with a carbonate source in a sealed autoclave at elevated temperatures and pressures. This method allows for better control over the particle size and morphology of the resulting compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale coprecipitation processes. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure consistent product quality. The precipitate is then subjected to filtration, washing, and drying steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Cobalt(2+);iron(2+);carbonate;hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of both cobalt and iron ions, which can exist in multiple oxidation states.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic or neutral conditions.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or hydrazine. This reaction is often carried out under basic conditions.

    Substitution: Substitution reactions involve the replacement of hydroxide or carbonate ions with other anions, such as chloride or nitrate. These reactions can be facilitated by the addition of the corresponding acid or salt.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may result in the formation of higher oxidation state cobalt and iron oxides, while reduction may yield lower oxidation state species.

Scientific Research Applications

Cobalt(2+);iron(2+);carbonate;hydroxide has a wide range of scientific research applications, including:

    Catalysis: The compound is used as a catalyst in various chemical reactions, such as the oxygen evolution reaction (OER) in water splitting. Its unique combination of cobalt and iron provides enhanced catalytic activity and stability.

    Electrochemistry: It is employed in the development of advanced electrode materials for supercapacitors and batteries. The compound’s high surface area and conductivity make it suitable for energy storage applications.

    Materials Science: The compound is used in the synthesis of advanced materials, such as layered double hydroxides (LDHs) and metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and sensing.

    Biology and Medicine: Research is ongoing to explore the potential biomedical applications of the compound, including its use as a contrast agent in magnetic resonance imaging (MRI) and as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of cobalt(2+);iron(2+);carbonate;hydroxide involves its interaction with molecular targets and pathways in various applications. For example, in catalysis, the compound facilitates the transfer of electrons and protons, thereby accelerating the reaction rate. In electrochemical applications, the compound’s high surface area and conductivity enhance the efficiency of charge storage and transfer.

The molecular targets and pathways involved in these processes depend on the specific application. For instance, in the oxygen evolution reaction, the compound interacts with water molecules to generate oxygen gas through a series of redox reactions.

Comparison with Similar Compounds

Cobalt(II) Carbonate (CoCO₃) vs. Iron(II) Carbonate (FeCO₃)

Property CoCO₃ FeCO₃
Solubility in Water Insoluble Insoluble
Thermal Stability Decomposes at ~300°C to Co₃O₄ Decomposes at ~200°C to Fe₃O₄
Crystal Structure Trigonal (calcite-type) Trigonal (calcite-type)
Applications Pigments, precursor for Co oxides Corrosion inhibitor, soil amendment

Key Findings :

  • FeCO₃ is less thermally stable than CoCO₃, decomposing at lower temperatures to form magnetite (Fe₃O₄) .
  • Both carbonates are sparingly soluble but react with acids to release CO₂.

Cobalt(II) Hydroxide (Co(OH)₂) vs. Iron(II) Hydroxide (Fe(OH)₂)

Property Co(OH)₂ Fe(OH)₂
Oxidation Stability Oxidizes to CoOOH in air Rapidly oxidizes to FeOOH
Redox Activity Generates hydroxyl radicals with H₂O₂ Less reactive with H₂O₂
Structure Hexagonal brucite-like layers Hexagonal brucite-like layers
Applications Battery electrodes, catalysts Limited due to oxidation

Key Findings :

  • Co(OH)₂ exhibits higher redox activity, producing hydroxyl radicals when reacting with H₂O₂, which can degrade organic pollutants .
  • Fe(OH)₂ is highly susceptible to oxidation, limiting its practical use unless stabilized .

Mixed Metal Carbonate Hydroxides (e.g., Mg-Al-CO₃ LDHs vs. Co-Fe-CO₃-OH)

Property Mg-Al-CO₃ LDHs Co-Fe-CO₃-OH (Target Compound)
Thermal Stability Decomposes at ~400°C to oxides Decomposes at ~250°C to CoFe₂O₄
Ion-Exchange Capacity High (≥2.5 meq/g) Moderate (~1.8 meq/g)
Applications Water treatment, drug delivery Catalysis, supercapacitors

Key Findings :

  • Co-Fe-CO₃-OH has lower thermal stability compared to Mg-Al LDHs but offers magnetic properties post-decomposition .
  • The Co²⁺/Fe²⁺ system shows enhanced electronic conductivity, making it suitable for energy storage applications .

Cobalt-Iron Oxides and Alloys

Property CoFe₂O₄ (Spinel Oxide) Co-Fe Alloys
Magnetic Properties Hard ferrimagnet Soft ferromagnet
Synthesis High-temperature calcination Metallurgical fusion
Applications Data storage, sensors Magnets, aerospace components

Key Findings :

  • CoFe₂O₄ retains structural integrity at high temperatures, unlike carbonate hydroxides .
  • Alloys leverage Co's resistance to wear and Fe's cost-effectiveness .

Data Tables

Table 1: Thermal Decomposition Temperatures

Compound Decomposition Temperature (°C) Products Formed
CoCO₃ ~300 Co₃O₄, CO₂
FeCO₃ ~200 Fe₃O₄, CO₂
Co-Fe-CO₃-OH ~250 CoFe₂O₄, H₂O, CO₂
Yttrium Carbonate Hydroxide ~400 Y₂O₃, CO₂, H₂O

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